molecular formula C7H4BrNS B1268464 3-Bromothieno[3,2-c]pyridine CAS No. 28783-18-8

3-Bromothieno[3,2-c]pyridine

Cat. No. B1268464
CAS RN: 28783-18-8
M. Wt: 214.08 g/mol
InChI Key: AELJTKUDYYGBSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "3-Bromothieno[3,2-c]pyridine" involves innovative approaches that highlight the compound's accessibility for further chemical investigations. Boros and Kaldor (2015) presented a thermal synthesis method of "3-Bromothieno[3,2-c]pyridine-4-(5H)-one," a derivative, using a telescoped procedure with tributylamine that facilitates E/Z-isomerization of the intermediate vinyl isocyanate. This method not only reduces risks associated with traditional procedures but also lowers the temperature necessary for the overall process (Boros & Kaldor, 2015).

Molecular Structure Analysis

The molecular structure of "3-Bromothieno[3,2-c]pyridine" and its derivatives has been characterized through various spectroscopic techniques and computational studies. Ghiasuddin et al. (2018) conducted a combined experimental and computational study on related pyridine derivatives, providing insights into synthesis, spectroscopic characteristics, single crystal XRD, electronic, and nonlinear optical properties. This research contributes to understanding the molecular geometry, electronic transitions, and stability of the compound (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

The reactivity and potential applications of "3-Bromothieno[3,2-c]pyridine" in synthetic chemistry are noteworthy. Lucas et al. (2015) described the first regioselective bromination of thieno[2,3-b]pyridine, demonstrating the compound's utility as a building block in drug discovery research due to its high yield and subsequent cross-coupling reactions (Lucas et al., 2015).

Physical Properties Analysis

The physical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, such as crystalline structure and intermolecular interactions, are essential for understanding their behavior in various conditions. Rodi et al. (2013) explored the crystal and molecular structure of a closely related compound, highlighting the significance of π-π interactions and intermolecular hydrogen bonding in the crystal packing, which plays a crucial role in the compound's stability and solubility (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of "3-Bromothieno[3,2-c]pyridine" derivatives, including their reactivity, stability, and potential as intermediates for further synthesis, are pivotal. For instance, the work by Begouin et al. (2013) on the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines through a methodology involving bromo(methylthio)pyridines as key precursors, showcases the versatility and reactivity of these compounds in creating structurally diverse and complex molecules (Begouin et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Thermal Synthesis : 3-Bromothieno[3,2-c]pyridine-4-(5H)-one, a derivative, is synthesized from 3-(4-bromo-2-thienyl)-2-propenoic acid via a thermal benzo/heteropyridinone synthesis. This process uses tributylamine, facilitating E/Z-isomerization of intermediate vinyl isocyanate and lowering the temperature required for the thermal process (Boros & Kaldor, 2015).

Applications in Drug Discovery

  • Building Block in Drug Discovery : 3-Bromothieno[3,2-c]pyridine derivatives have been identified as valuable building blocks in drug discovery, particularly through regioselective bromination, enabling subsequent cross-coupling reactions in the development of pharmacologically active compounds (Lucas et al., 2015).

Fluorescence Studies

  • Fluorescence Behavior : Derivatives of 3-Bromothieno[3,2-c]pyridine have been synthesized and studied for their absorption emission properties and fluorescent quantum yield, showcasing their potential in applications that require fluorescence-based detection (Toche & Chavan, 2013).

Antitumor Activities

  • Tumor Cell Growth Inhibition : Some derivatives of 3-Bromothieno[3,2-c]pyridine have shown potential in inhibiting tumor cell growth, impacting cell cycle distribution and inducing apoptosis in specific cancer cell lines. This highlights its potential in the development of new cancer therapies (Queiroz et al., 2011).

Safety And Hazards

3-Bromothieno[3,2-c]pyridine is harmful if swallowed or inhaled . It can cause skin and eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

3-bromothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJTKUDYYGBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346426
Record name 3-Bromothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothieno[3,2-c]pyridine

CAS RN

28783-18-8
Record name 3-Bromothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothieno[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

1.46 g of Thieno[3,2-c]pyridine (10.8 mmol), 907 mg of NaHCO3 (10.8 mmol), 2.82 g of K2HPO4 (16.2 mmol) and 1.69 g of MgSO4 (14.04 mmol) are placed into the flask with 40 ml of chloroform. The reaction mixture is stirred under reflux. 0.72 ml of bromine (14.04 mmol) is added slowly to the mixture and kept stirring for overnight. CH2Cl2 and water are added to the cooled reaction mixture and separated CH2Cl2 layer is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane: AcOEt=5:1→Hexane:AcOEt:2 M NH3 in MeOH=10:3:1) to give 660 mg of the title compound. Yield 29%. mass spectrum (m/e): 215 (M+1); 1H-NMR (CDCl3): 9.17 (m, 1H), 8.59 (m, 1H), 7.83 (d, 1H, J=5.2 Hz), 7.52 (s, 1H) ppm.
Quantity
1.46 g
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reactant
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907 mg
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2.82 g
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reactant
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1.69 g
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0.72 mL
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40 mL
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Yield
29%

Synthesis routes and methods II

Procedure details

To a solution of 5.4 g of thieno[3,2-c]pyridine and 120 ml of 48% (w/w) hydrobromic acid was added a solution of 4.4 ml of bromine in 60 ml of 48% (w/w) hydrobromic acid. A solid precipitated out of solution and the resultant mixture was maintained at 105° C. for 6 hours in a sealed vessel after which it was allowed to cool to room temperature overnight. The mixture was then poured over ice layered with methylene chloride and the mixture was made basic (pH9) with ammonium hydroxide. The layers were separated and the aqueous layer was extracted two times with methylene chloride. The combined extracts were refrigerated overnight and then dried over magnesium sulfate to render a tan solid, a portion of which was taken up in 300 ml of diethyl ether. An insoluble material formed and was removed by filtration. The diethyl ether was concentrated to about 50 ml from which crystals of the desired subtitle intermediate formed and were collected.
Quantity
5.4 g
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reactant
Reaction Step One
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4.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromothieno[3,2-c]pyridine
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3-Bromothieno[3,2-c]pyridine
Reactant of Route 3
3-Bromothieno[3,2-c]pyridine
Reactant of Route 4
3-Bromothieno[3,2-c]pyridine
Reactant of Route 5
3-Bromothieno[3,2-c]pyridine
Reactant of Route 6
3-Bromothieno[3,2-c]pyridine

Citations

For This Compound
6
Citations
EE Boros, I Kaldor - Journal of Heterocyclic Chemistry, 2015 - Wiley Online Library
3‐Bromothieno[3,2‐c]pyridine‐4‐(5H)‐one (1) was prepared from (2E)‐3‐(4‐bromo‐2‐thienyl)‐2‐propenoic acid (3) by the Eloy–Deryckere thermal benzo/heteropyridinone synthesis. …
Number of citations: 4 onlinelibrary.wiley.com
S Gronowitz - Journal of heterocyclic chemistry, 1994 - Wiley Online Library
The synthesis of the nine dithienopyridines and twenty‐four thienonaphthyridines with angular annelation is described. They are all conveniently obtained by Pd(0)‐catalysed couplings …
Number of citations: 20 onlinelibrary.wiley.com
KA Wilson - 1991 - rke.abertay.ac.uk
The synthesis of or/Tio-halogenated pyridine derivatives (AD; R= CN, C02Et; Ri= CN, C02Me, C02Et) containing methylene groups activated by the nitrile or ester functionality is …
Number of citations: 4 rke.abertay.ac.uk
FW Clough - 1976 - search.proquest.com
Attempts to prepare 3-(g-aminoethyl) thieno [3, 2-c]-pyridine from 3-methylthieno [3, 2-c] pyridine are presented but were unsuccessful. The halogenation of thieno [3, 2-c]-pyridine was …
Number of citations: 2 search.proquest.com
LH Klemm, RE Merrill, FHW Lee… - Journal of …, 1974 - Wiley Online Library
Thieno [2,3‐b] pyridine (Ia) was converted into its 3‐chloro, 3‐bromo, and 3‐iodo derivatives by means of elemental halogen, silver sulfate, and sulfuric acid. Bromine in a buffered …
Number of citations: 1 onlinelibrary.wiley.com
RF Beeston, J Palatinus, C Beck, EC Stout - Hesperia Supplements, 2006 - JSTOR
We report on the results of organic residue analysis of twelve pottery sherds from the Early Minoan Ill-Middle Minoan IA site of Chrysokamino. These sherds were excavated from in and …
Number of citations: 32 www.jstor.org

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